1-(4-chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine
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Description
1-(4-Chloro-1-methyl-1H-pyrazol-5-yl)-N-methylmethanamine (also known as PYMMA) is an organic compound with a molecular formula of C5H9ClN2. It is an important intermediate in the synthesis of a variety of pharmaceuticals and other compounds. PYMMA is a white crystalline solid with a melting point of 143 °C and a boiling point of 163 °C. It is soluble in water, methanol, and ethanol and is insoluble in benzene and ether.
Scientific Research Applications
Antipsychotic Potential
A study by Wise et al. (1987) explored the pharmacological evaluation of 1,3-dialkyl-4-(iminoarylmethyl)-1H-pyrazol-5-ols, which share structural similarities with the specified chemical. These compounds demonstrated antipsychotic-like profiles in behavioral animal tests without interacting with dopamine receptors, unlike traditional antipsychotic agents. This indicates their potential as novel antipsychotic agents with a unique mechanism of action, avoiding dopamine receptor-related side effects (Wise et al., 1987).
Dopamine Receptor Ligands
Research on 5-(4-Chlorophenyl)-3-(1-(4-chlorobenzyl)piperidin-4-yl)pyrazole highlighted its role as a human dopamine D4 receptor ligand. Systematic modifications of this molecule showed that certain structural elements are crucial for its affinity and selectivity towards dopamine receptors, hinting at its utility in studying neurological disorders and developing targeted therapies (Rowley et al., 1997).
Synthesis and Chemical Properties
Trilleras et al. (2013) conducted research on the synthesis of new 1,3-diaryl-5-(1-phenyl-3-methyl-5-chloropyrazol-4-yl)-4,5-dihydropyrazole derivatives, illustrating advanced synthetic methods under sonication conditions. This highlights the compound's role in facilitating the development of novel synthetic pathways and potentially new chemical entities with diverse applications (Trilleras et al., 2013).
Charge-Transfer Chemistry
A study by Adam et al. (2021) on the charge-transfer chemistry of fluorine-containing pyrazolin-5-ones, akin to the specified compound, unveils their interaction with π-acceptors, forming stable complexes. This research opens avenues for utilizing these compounds in the development of sensors, organic electronics, and studying charge-transfer processes in molecular systems (Adam et al., 2021).
Antimicrobial and Anticancer Agents
Katariya et al. (2021) synthesized oxazole clubbed pyridyl-pyrazolines, demonstrating significant antimicrobial and anticancer activities. This indicates the potential of structurally related pyrazole derivatives in medicinal chemistry for developing new therapeutic agents (Katariya et al., 2021).
properties
IUPAC Name |
1-(4-chloro-2-methylpyrazol-3-yl)-N-methylmethanamine |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H10ClN3/c1-8-4-6-5(7)3-9-10(6)2/h3,8H,4H2,1-2H3 |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
VGAVKZICXWWONA-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCC1=C(C=NN1C)Cl |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H10ClN3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
159.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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